9-Mono-N'-methylnorharman is synthesized from norharman through methylation processes. Norharman itself can be derived from tryptophan, an essential amino acid found in many proteins. The classification of 9-Mono-N'-methylnorharman falls under the broader category of alkaloids, specifically beta-carbolines, which are known for their psychoactive properties and potential therapeutic effects.
The synthesis of 9-Mono-N'-methylnorharman typically involves the following methods:
The molecular structure of 9-Mono-N'-methylnorharman can be described as follows:
The canonical SMILES notation for 9-Mono-N'-methylnorharman is CN1CC2=C(C1=CC=N2)C=CC=C1
. This notation reflects the connectivity of atoms within the molecule and allows for computational modeling and analysis.
9-Mono-N'-methylnorharman participates in several chemical reactions:
Studies suggest that beta-carbolines can influence neurochemical pathways associated with mood regulation and cognitive function, making them candidates for further investigation in treating neurodegenerative diseases.
The physical and chemical properties of 9-Mono-N'-methylnorharman include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
The applications of 9-Mono-N'-methylnorharman span several fields:
Further research into 9-Mono-N'-methylnorharman could explore its therapeutic potential and mechanisms of action, particularly in neuropharmacology and cancer research.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1